molecular formula C17H14O3 B2647765 (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 303145-44-0

(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2647765
CAS No.: 303145-44-0
M. Wt: 266.296
InChI Key: XLFDVSVMHOCKGI-UHFFFAOYSA-N
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Description

(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a phenylmethanone group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another approach involves the use of low-valent titanium in the McMurry reaction, which promotes the reductive deoxygenation of carbonyl compounds to olefins .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale cyclization reactions using transition-metal catalysis. The use of boron tribromide-promoted tandem deprotection-cyclization and other similar methods are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and microbial infections.

    Industry: Used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and signaling pathways. This results in the disruption of cellular processes, ultimately leading to cell death in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxy-3-methyl-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy and methyl groups at specific positions on the benzofuran ring enhances its pharmacological properties compared to other benzofuran derivatives .

Properties

IUPAC Name

(5-methoxy-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-14-10-13(19-2)8-9-15(14)20-17(11)16(18)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFDVSVMHOCKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 5-methoxy-3-methyl-1-benzofuran (2.00 g) synthesized in Example A104(2), benzoyl chloride (1.68 mL) and nitromethane (20 mL) was added aluminum chloride (3.28 g), and the mixture was stirred at room temperature for 2 hr. Water was added to quench the reaction, and the reaction mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30% ethyl acetate/hexane) and further by silica gel column chromatography (20% ethyl acetate/hexane) to give the title object compound (2.03 g, 62%) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
3.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
62%

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